molecular formula C19H24N2O3S B4286843 N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide

N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide

Cat. No. B4286843
M. Wt: 360.5 g/mol
InChI Key: CDSKYPHFCNARGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide, commonly known as Boc-protected sulfonamide, is a chemical compound used in scientific research. It is a sulfonamide-based compound that has been synthesized for its potential use in various applications.

Mechanism of Action

The mechanism of action of Boc-protected sulfonamide is based on its ability to inhibit enzymes that play a role in various biological processes. For example, carbonic anhydrase is an enzyme that plays a role in the regulation of pH in the body. Inhibition of this enzyme by Boc-protected sulfonamide can lead to a decrease in pH, which can have various physiological effects.
Biochemical and Physiological Effects:
Boc-protected sulfonamide has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using Boc-protected sulfonamide in lab experiments is its versatility. It can be used as a building block in the synthesis of various biologically active compounds. Additionally, it has been shown to have a wide range of biological activities, making it useful in various research areas. However, one limitation of using Boc-protected sulfonamide is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for the use of Boc-protected sulfonamide in scientific research. One direction is the development of more potent and selective inhibitors for various enzymes. Another direction is the use of Boc-protected sulfonamide in the development of new pharmaceuticals and agrochemicals. Additionally, the use of Boc-protected sulfonamide in the development of new materials and sensors is an area of active research. Overall, Boc-protected sulfonamide is a versatile compound with potential applications in various fields of scientific research.

Scientific Research Applications

Boc-protected sulfonamide has been used as a versatile building block in the synthesis of various biologically active compounds. It has been used in the development of inhibitors for various enzymes, including carbonic anhydrase, metalloproteases, and proteases. It has also been used in the synthesis of pharmaceuticals and agrochemicals.

properties

IUPAC Name

N-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14(22)21(5)17-10-8-16(9-11-17)20-25(23,24)18-12-6-15(7-13-18)19(2,3)4/h6-13,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSKYPHFCNARGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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